molecular formula C14H30N6OSi B14272748 [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane CAS No. 137897-64-4

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane

Katalognummer: B14272748
CAS-Nummer: 137897-64-4
Molekulargewicht: 326.51 g/mol
InChI-Schlüssel: IIPWHNHYAUETRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for various chemical transformations

Vorbereitungsmethoden

The synthesis of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of a suitable silane precursor with azide sources under controlled conditions. One common method involves the use of sodium azide in the presence of a catalyst to facilitate the azidation process. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the formation of bioconjugates and advanced materials. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

Vergleich Mit ähnlichen Verbindungen

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane can be compared with other azide-containing compounds such as:

Eigenschaften

CAS-Nummer

137897-64-4

Molekularformel

C14H30N6OSi

Molekulargewicht

326.51 g/mol

IUPAC-Name

2,3-diazidopentan-3-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C14H30N6OSi/c1-9-14(18-20-16,13(8)17-19-15)21-22(10(2)3,11(4)5)12(6)7/h10-13H,9H2,1-8H3

InChI-Schlüssel

IIPWHNHYAUETRM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)N=[N+]=[N-])(N=[N+]=[N-])O[Si](C(C)C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.